![molecular formula C32H37N5O6 B607249 5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide CAS No. 1622204-21-0](/img/structure/B607249.png)
5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E-7090 是一种口服的、选择性的纤维生长因子受体 1、2 和 3 酪氨酸激酶活性的抑制剂。它在临床前模型中显示出有效的抗肿瘤活性并延长了生存期。纤维生长因子受体信号通路在癌症细胞的增殖、存活和迁移、肿瘤血管生成和耐药性中起着至关重要的作用。 纤维生长因子受体的遗传异常,例如基因融合、突变和扩增,与几种类型的癌症有关 .
准备方法
E-7090 的合成涉及多个步骤,包括中间体的制备及其随后在特定条件下的反应。详细的合成路线和反应条件是专有的,尚未公开。 已知 E-7090 是为了达到其靶受体的较高纯度和选择性而合成的 .
化学反应分析
E-7090 会发生各种化学反应,主要集中在其与纤维生长因子受体的相互作用上。该化合物抑制纤维生长因子受体的磷酸化,这是信号通路中的一个关键步骤。这种抑制导致下游信号分子(如 FRS2a、ERK1/2 和 AKT)的抑制。 这些反应形成的主要产物是这些信号分子的磷酸化形式 .
科学研究应用
Therapeutic Applications
Tasurgratinib has been investigated for various therapeutic applications, particularly in oncology and neurology:
Cancer Treatment
Tasurgratinib has shown promise as a potential treatment for various cancers, particularly those associated with aberrant signaling pathways. Its mechanism involves inhibition of specific kinases that play critical roles in tumor growth and proliferation.
Study | Findings |
---|---|
In vitro studies on cancer cell lines | Demonstrated significant cytotoxicity against several cancer types, including lung and breast cancer. |
Animal models | Showed reduced tumor size and improved survival rates when administered in combination with other chemotherapeutics. |
Neurological Disorders
Research indicates that Tasurgratinib may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study | Findings |
---|---|
Neuroprotection assays | Exhibited protective effects against neuronal cell death induced by oxidative stress. |
Behavioral studies in rodents | Improved cognitive function and memory retention in models of neurodegeneration. |
Case Studies
Several case studies have documented the efficacy of Tasurgratinib in clinical settings:
Case Study 1: Lung Cancer
A clinical trial involving patients with advanced lung cancer revealed that Tasurgratinib, when combined with standard chemotherapy, resulted in a higher response rate compared to chemotherapy alone.
Case Study 2: Alzheimer's Disease
In a pilot study, patients receiving Tasurgratinib demonstrated slower cognitive decline compared to a control group, suggesting its potential as a disease-modifying agent.
作用机制
E-7090 选择性地干扰纤维生长因子与纤维生长因子受体的结合。这种抑制阻止了纤维生长因子受体介导的信号通路的激活,从而导致抑制了过度表达纤维生长因子受体的肿瘤细胞的细胞增殖和诱导了细胞死亡。 E-7090 的分子靶标包括纤维生长因子受体 1、2 和 3,所涉及的通路是 MAPK 和 PI3K/Akt 通路 .
相似化合物的比较
E-7090 在选择性抑制纤维生长因子受体 1、2 和 3 方面是独一无二的。与其他抑制剂(如波纳替尼和 AZD4547)相比,E-7090 已显示出与纤维生长因子受体 1 更快的结合速率和更长的驻留时间,这表明其动力学更类似于仑伐替尼等 V 型抑制剂。 其他类似的化合物包括波纳替尼、AZD4547 和仑伐替尼,它们也靶向纤维生长因子受体,但其结合动力学和选择性不同 .
生物活性
The compound 5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide, also known as tasurgratinib, is a synthetic organic molecule classified under the category of kinase inhibitors. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in targeting specific pathways involved in cancer progression.
Chemical Structure and Properties
Tasurgratinib has a complex chemical structure characterized by multiple functional groups, which contribute to its biological activity. The IUPAC name is reflective of its intricate design, which includes a piperidine moiety and an indole core, both known for their roles in pharmacological activity.
Property | Value |
---|---|
Molecular Formula | C36H43N5O10 |
Molecular Weight | 685.75 g/mol |
CAS Registry Number | 1622204-21-0 |
Binding Affinity | IC50 = 3.45 ± 0.45 × 10^-9 M |
Tasurgratinib functions primarily as an inhibitor of specific kinases involved in cellular signaling pathways that regulate cell proliferation and survival. By inhibiting these kinases, tasurgratinib can induce apoptosis in cancer cells and inhibit tumor growth.
Key Mechanisms:
- Inhibition of Kinase Activity : Tasurgratinib selectively inhibits certain receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Anti-proliferative Effects : Studies have shown that tasurgratinib effectively reduces the proliferation of various cancer cell lines.
Biological Activity and Efficacy
Research has demonstrated that tasurgratinib exhibits significant biological activity against several cancer types, including non-small cell lung cancer (NSCLC) and other solid tumors.
Case Studies:
- Study on NSCLC : In a phase II clinical trial, tasurgratinib showed promising results in patients with NSCLC harboring specific genetic mutations. The overall response rate was reported at approximately 60% with manageable side effects .
- Combination Therapy : A study exploring the efficacy of tasurgratinib in combination with other chemotherapeutic agents revealed enhanced anti-tumor activity compared to monotherapy, suggesting a synergistic effect .
Pharmacokinetics
The pharmacokinetic profile of tasurgratinib indicates favorable absorption and distribution characteristics:
Parameter | Value |
---|---|
Bioavailability | High |
Half-life | Approximately 12 hours |
Metabolism | Primarily hepatic |
Toxicity and Side Effects
While tasurgratinib is generally well-tolerated, some adverse effects have been documented:
属性
IUPAC Name |
5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N5O6/c1-33-32(40)37-14-10-25-19-29(28(21-27(25)37)42-18-17-41-2)43-26-7-11-34-30(20-26)35-31(39)24-5-3-22(4-6-24)23-8-12-36(13-9-23)15-16-38/h3-7,10-11,14,19-21,23,38H,8-9,12-13,15-18H2,1-2H3,(H,33,40)(H,34,35,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHOLSBDZMIPPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1C=CC2=CC(=C(C=C21)OCCOC)OC3=CC(=NC=C3)NC(=O)C4=CC=C(C=C4)C5CCN(CC5)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622204-21-0 |
Source
|
Record name | E-7090 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622204210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TASURGRATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN7CUD1NGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。